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Executive Summary

Oxaydo®, an immediate-release (IR) formulation of oxycodone hydrochloride, is distinguished
by its incorporation of AVERSION® Technology, a proprietary abuse-deterrent formulation
(ADF) platform developed by Acura Pharmaceuticals. This technology is engineered to deter
the most common methods of opioid abuse, specifically intranasal and intravenous
administration, by creating aversive conditions upon tampering. The core of AVERSION®
Technology lies in a dual-mechanism approach: the formation of a viscous gel upon dissolution
in solvents and the induction of nasal irritation when crushed and insufflated. This guide
provides a detailed technical overview of the components, mechanisms, and experimental
validation of the AVERSION® Technology as utilized in the Oxaydo® formulation.

Core Components and Mechanism of Action

The abuse-deterrent properties of Oxaydo® are conferred by specific inactive ingredients that
act as aversive agents when the tablet is manipulated for abuse.[1] The two key excipients in
the AVERSION® Technology are:

» Polyethylene Oxide (PEO): A high molecular weight, water-soluble polymer that rapidly
hydrates and swells in aqueous solvents.[2] When an attempt is made to dissolve the
crushed tablet for intravenous injection, the PEO forms a thick, viscous gel.[1][2] This gelling
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property is intended to make it difficult to draw the solution into a syringe and to inject
intravenously.[1]

e Sodium Lauryl Sulfate (SLS): An anionic surfactant that acts as a nasal irritant.[3] If the tablet
is crushed and snorted, the SLS is intended to cause discomfort in the nasal passages,
thereby discouraging this route of abuse.[1]

The intended therapeutic effect of oxycodone, an opioid agonist that primarily acts on mu-
opioid receptors, remains unaffected when Oxaydo® is taken as prescribed orally.

In-Vitro Abuse-Deterrent Studies

A series of in-vitro laboratory studies are conducted to characterize the abuse-deterrent
properties of formulations like Oxaydo®. These studies are designed to simulate tampering
methods used by abusers.

Experimental Protocols

2.1.1. Particle Size Reduction (Crush Resistance)

o Objective: To evaluate the tablet's resistance to being crushed into a fine powder suitable for
intranasal abuse.

o Methodology: Oxaydo® tablets are subjected to various mechanical forces using common
household tools such as spoons, pill crushers, and hammers. The resulting particle size
distribution of the manipulated tablet is then analyzed using techniques like sieve analysis or
laser diffraction. A coarser particle size is generally considered a deterrent to snorting.

2.1.2. Gelling and Syringeability/Injectability

Objective: To assess the formulation's ability to form a viscous gel in solvents and resist
being drawn into and expelled from a syringe.

Methodology:

o The manipulated tablet material is mixed with a range of solvents (e.g., water, ethanol)
commonly used for extraction.
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o The viscosity of the resulting solution is measured using a rheometer.

o A syringeability test is performed by attempting to draw the solution into a syringe (e.g.,
1cc to 10cc) through various needle gauges (e.g., 21G to 27G). The ease of drawing the
solution and the volume aspirated are recorded.

o An injectability test measures the force required to expel the solution from the syringe,
simulating an intravenous injection attempt.

2.1.3. Extraction Studies

o Objective: To quantify the amount of active pharmaceutical ingredient (API), oxycodone, that
can be extracted from the formulation using various solvents.

o Methodology: The manipulated tablet is subjected to extraction with different solvents over
varying time periods and temperatures. The resulting solutions are then analyzed using
High-Performance Liquid Chromatography (HPLC) to determine the concentration of
oxycodone recovered.

Quantitative Data from In-Vitro Studies

Oxaydo® with AVERSION®

Parameter Conventional IR Oxycodone
Technology
) ) ] Coarser patrticle size ]
Particle Size after Crushing S Fine powder
distribution

) o ) High viscosity, forms a thick ) _ o
Viscosity in Aqueous Solution Low viscosity, readily dissolves

gel

Syringeability Difficult to draw into a syringe Easily drawn into a syringe

) . High force required to expel _
Injectability ; ) Low force required to expel
rom syringe

Oxycodone Extraction (%) Significantly lower recovery High recovery

Note: Specific quantitative values are proprietary and vary based on the exact experimental
conditions. The table represents the expected qualitative outcomes based on the technology's
design.
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Human Abuse Potential (HAP) Studies

HAP studies are clinical trials designed to assess the relative abuse potential of a drug
formulation in a controlled setting with non-dependent, recreational opioid users.

Experimental Protocol: Intranasal HAP Study

A typical intranasal HAP study for a product like Oxaydo® follows a randomized, double-blind,
active- and placebo-controlled crossover design.

» Study Population: Healthy, non-dependent recreational opioid users with a history of
intranasal drug abuse.[4]

e Phases of the Study:

o Screening Phase: Includes medical history, physical examination, and a naloxone
challenge to confirm the absence of physical opioid dependence.[4]

o Qualification/Drug Discrimination Phase: Ensures that participants can distinguish the
effects of the active drug (oxycodone) from a placebo.[4]

o Treatment Phase: Participants receive single intranasal doses of the manipulated study
drug (e.g., crushed Oxaydo®), a comparator drug (e.g., crushed conventional IR
oxycodone), and a placebo in a randomized order, with a washout period between each
treatment.[4]

o Key Pharmacodynamic Endpoints:

o

"Drug Liking" Visual Analog Scale (VAS): A primary endpoint where participants rate their
liking of the drug's effects on a scale from 0 (strong disliking) to 100 (strong liking).

o

"Overall Drug Liking" VAS: A retrospective assessment of drug liking.

[¢]

"Take Drug Again" VAS: Assesses the participant's willingness to take the drug again.

[¢]

"High" VAS: Participants rate the intensity of the subjective "high."

[e]

Nasal Irritation/Tolerability: Assessed using a rating scale.
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Quantitative Data from a Human Abuse Potential Study

A clinical study comparing an AVERSION® Technology-based hydrocodone/acetaminophen
tablet to a generic equivalent provides insight into the potential effects on abuse liability.

_ _ AVERSION® H&A (Mean _
Pharmacodynamic Endpoint £ ) Generic H&A (Mean Emax)
max

Maximum "Drug Liking"
72.1 75.6
(Emax)

Emax represents the maximum effect observed.[5]

It is important to note that while the AVERSION® product showed a slightly lower mean "Drug
Liking" score, the difference was not statistically significant in this particular study.[5] The
prescribing information for Oxaydo® states that the clinical significance of the observed
differences in drug liking has not been established and that there is no evidence that Oxaydo®
has a reduced abuse liability compared to immediate-release oxycodone.[6]

Signaling Pathway of Sodium Lauryl Sulfate (SLS)-
Induced Nasal Irritation

The nasal irritation caused by SLS is a key aversive feature. While the precise signaling
cascade in the nasal mucosa is not fully elucidated in publicly available literature, it is
hypothesized to involve the activation of sensory nerve endings. Environmental irritants are
known to activate Transient Receptor Potential (TRP) ion channels, specifically TRPA1 and
TRPV1, which are expressed on trigeminal neurons that innervate the nasal epithelium.[7][8]
Activation of these channels leads to an influx of calcium ions, neuronal excitation, and the
release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[7][9]
This process, known as neurogenic inflammation, results in sensations of pain, burning, and
irritation.[9]

Visualizations
AVERSION® Technology Mechanism of Action
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Abuse Attempts Oxaydo® Tablet Tampering AVERSION® Technology Activation Deterrence Outcomes

Intranasal (Snorting) leads to activates SLS Nasal Irritation results in Reduced 'Liking' and Appeal
Intravenous (Injection)

PEO Gelling Physical Barrier to Injection
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Caption: Logical workflow of AVERSION® Technology's dual abuse-deterrent mechanisms.

In-Vitro Syringeability Testing Workflow
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Caption: Experimental workflow for in-vitro syringeability and injectability testing.

Hypothesized SLS Nasal Irritation Signaling Pathway
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Caption: Hypothesized signaling pathway for SLS-induced nasal irritation via TRP channel
activation.
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Conclusion

AVERSION® Technology in Oxaydo® represents a formulation-based approach to mitigate the
risks of opioid abuse by non-oral routes. Through the synergistic action of a gelling agent and a
nasal irritant, the technology aims to reduce the appeal and feasibility of tampering for the
purposes of snorting or injection. While in-vitro data and the mechanism of action support the
abuse-deterrent potential, the clinical significance in reducing overall abuse liability in real-
world settings continues to be evaluated. This technical guide provides a foundational
understanding of the core principles and scientific evaluation of this abuse-deterrent
formulation technology for professionals in the field of drug development and research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide to AVERSION® Technology in
the Formulation of Oxaydo®]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026203#aversion-technology-in-oxaydo-formulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://scholarworks.indianapolis.iu.edu/server/api/core/bitstreams/6f5eda30-9027-4452-a88d-012db0d17812/content
https://www.benchchem.com/product/b3026203#aversion-technology-in-oxaydo-formulation
https://www.benchchem.com/product/b3026203#aversion-technology-in-oxaydo-formulation
https://www.benchchem.com/product/b3026203#aversion-technology-in-oxaydo-formulation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3026203?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

